4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine

Beschreibung

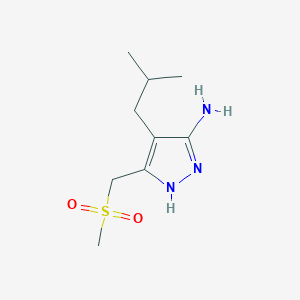

4-Isobutyl-3-((methylsulfonyl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with an isobutyl group at the 4-position and a methylsulfonylmethyl group at the 3-position.

Eigenschaften

Molekularformel |

C9H17N3O2S |

|---|---|

Molekulargewicht |

231.32 g/mol |

IUPAC-Name |

4-(2-methylpropyl)-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3O2S/c1-6(2)4-7-8(5-15(3,13)14)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |

InChI-Schlüssel |

XBRWWVZXIXGNBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=C(NN=C1N)CS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative with an isobutyl halide, followed by the introduction of a methylsulfonylmethyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Isobutyl-3-((methylsulfonyl)methyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position

The 3-position substituent on the pyrazole core significantly impacts biological activity. For example:

- 4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine (): Substituents: Chlorophenylsulfonyl (-SO₂C₆H₄Cl) and methylsulfanyl (-SCH₃). The methylsulfanyl group is less polar than methylsulfonyl, reducing solubility but increasing membrane permeability .

- 4-Ethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine ():

Table 1: Substituent Comparison at the 3-Position

| Compound | 3-Position Substituent | Key Properties |

|---|---|---|

| Target Compound | -(CH₂SO₂CH₃) | High polarity, H-bond acceptor |

| 4-[(4-Chlorophenyl)sulfonyl]-3-(SCH₃)... | -SO₂C₆H₄Cl and -SCH₃ | Enhanced steric bulk, moderate polarity |

| 4-Ethyl-3-(SO₂C(CH₃)₂)... | -SO₂C(CH₃)₂ | Branched sulfonyl, improved stability |

Substituent Effects at the 4-Position

The 4-position substituent modulates steric and electronic interactions:

- 4-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (): Substituents: Methyl (-CH₃) and pyridinylmethyl (-CH₂C₅H₄N).

- 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine ():

Table 2: Substituent Comparison at the 4-Position

| Compound | 4-Position Substituent | Key Properties |

|---|---|---|

| Target Compound | -CH₂CH(CH₃)₂ (isobutyl) | High lipophilicity, steric bulk |

| 4-Methyl-1-(pyridin-3-ylmethyl)... | -CH₂C₅H₄N | Aromatic interactions, moderate polarity |

| 1-[(4-Chloro-3-fluorophenyl)methyl]... | -CH₂C₆H₃ClF | Halogen bonding, enhanced binding affinity |

Biologische Aktivität

4-Isobutyl-3-((methylsulfonyl)methyl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways:

- Microtubule Dynamics : Similar compounds have shown the ability to destabilize microtubules, leading to apoptosis in cancer cells. For example, studies indicate that pyrazole derivatives can inhibit microtubule assembly, which is crucial for cell division and proliferation .

- Apoptosis Induction : The compound may enhance caspase activity, leading to increased apoptosis in cancer cells. This effect was observed in breast cancer cell lines where compounds structurally related to pyrazoles induced morphological changes and enhanced apoptotic markers at specific concentrations .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Biological Activity Data

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

- Breast Cancer Study : A study focused on the effects of pyrazole derivatives on MDA-MB-231 breast cancer cells demonstrated that these compounds could induce significant apoptosis and alter cell cycle progression at low concentrations, indicating their potential as anticancer agents .

- Anti-inflammatory Research : A review highlighted several pyrazole compounds that exhibited potent anti-inflammatory properties comparable to traditional NSAIDs like diclofenac. The IC50 values for these compounds were competitive, suggesting that they could serve as effective alternatives in managing inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.